
Tos-PEG10-Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .
Chemical Reactions Analysis
While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .
Physical and Chemical Properties Analysis
Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .
Aplicaciones Científicas De Investigación
1. Superar la resistencia al inhibidor CDK4/6 en el cáncer de mama Tos-PEG10-Tos se ha identificado como un posible enfoque terapéutico para superar la resistencia al inhibidor CDK4/6 en el cáncer de mama . El gen 10 expresado por el padre (PEG10) se encontró que estaba significativamente regulado positivamente en las células resistentes a palbociclib. Dirigir PEG10 con siRNA u oligonucleótidos antisentido (ASO) combinado con palbociclib inhibió sinérgicamente la proliferación de células resistentes a palbociclib .
Mejora de la proliferación celular
La sobreexpresión de this compound se ha asociado con un aumento de la proliferación celular . Esto sugiere que el compuesto podría usarse para estimular el crecimiento celular en diversas aplicaciones biológicas y médicas .
Inhibición de la apoptosis
Se ha encontrado que this compound inhibe la apoptosis, el proceso de muerte celular programada . Esto podría tener implicaciones significativas para el tratamiento de enfermedades caracterizadas por una muerte celular excesiva, como los trastornos neurodegenerativos .
Mediación de la proliferación celular
La evidencia experimental sugiere que la proteína PEG10-RF1, codificada por el mRNA de PEG10, media la proliferación celular . Esto podría ser particularmente útil en aplicaciones de medicina regenerativa e ingeniería de tejidos .
Aplicaciones en ciencia de materiales
En el ámbito de la ciencia de materiales, this compound es una herramienta valiosa para los investigadores que buscan desarrollar materiales de vanguardia con propiedades personalizadas. Su integración en polímeros, recubrimientos u otros materiales avanzados puede conducir a la creación de sustancias con resistencia mecánica, estabilidad térmica o características ópticas mejoradas .
Estudiando mecanismos retrovirales
this compound es un gen impreso derivado de retrotransposón humano. Las proteínas que codifica son traducidas por un mecanismo típico de cambio de marco retroviral<a aria-label="2: 6. Estudiando mecanismos retrovirales" data-citationid="0881754b-ff0a-8a9
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
This compound interacts with its target, PEG10, by suppressing p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This interaction augments CDK4/6 inhibitor resistance . When combined with palbociclib, PEG10-targeting siRNA or antisense oligonucleotides (ASOs) can synergistically inhibit the proliferation of palbociclib-resistant cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression and epithelial–mesenchymal transition (EMT) . High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When peg10 sirna is combined with palbociclib, it suppresses cell cycle progression and emt via activating p21 and siah1 .
Result of Action
The result of this compound action is the inhibition of cell proliferation and the suppression of EMT . This leads to the overcoming of CDK4/6 inhibitor resistance . Furthermore, high PEG10 expression is significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data .
Action Environment
The action of this compound is influenced by the environment within the cell. The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions , which means the compound’s action, efficacy, and stability could be influenced by the presence of nucleophiles in the cellular environment.
Análisis Bioquímico
Biochemical Properties
Nonaethylenel di(p-toluenesulfonate) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tosyl groups in Nonaethylenel di(p-toluenesulfonate) act as leaving groups, facilitating nucleophilic substitution reactions. This property makes it useful in modifying proteins and peptides, enabling the attachment of various functional groups. The hydrophilic PEG spacer in Nonaethylenel di(p-toluenesulfonate) increases its solubility in aqueous solutions, which is crucial for its interactions with biomolecules in biological systems .
Cellular Effects
Nonaethylenel di(p-toluenesulfonate) influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its ability to modify proteins and peptides allows it to affect cell function significantly. For instance, it can alter the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism. Additionally, Nonaethylenel di(p-toluenesulfonate) can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of Nonaethylenel di(p-toluenesulfonate) involves its interaction with biomolecules through nucleophilic substitution reactions. The tosyl groups in the compound serve as leaving groups, allowing the introduction of various functional groups onto proteins and peptides. This modification can lead to enzyme inhibition or activation, depending on the nature of the introduced functional group. Furthermore, Nonaethylenel di(p-toluenesulfonate) can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and affecting downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonaethylenel di(p-toluenesulfonate) can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that Nonaethylenel di(p-toluenesulfonate) can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Nonaethylenel di(p-toluenesulfonate) in animal models vary with different dosages. At lower doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, Nonaethylenel di(p-toluenesulfonate) may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing cell death. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without inducing toxicity .
Metabolic Pathways
Nonaethylenel di(p-toluenesulfonate) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, Nonaethylenel di(p-toluenesulfonate) can inhibit or activate enzymes in glycolysis or the citric acid cycle, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, Nonaethylenel di(p-toluenesulfonate) is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, facilitating its movement within the aqueous environment of the cell. Additionally, the compound can bind to specific proteins that aid in its transport and localization within the cell. This distribution is crucial for its biochemical activity, as it ensures that Nonaethylenel di(p-toluenesulfonate) reaches its target biomolecules .
Subcellular Localization
Nonaethylenel di(p-toluenesulfonate) is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. For instance, Nonaethylenel di(p-toluenesulfonate) may be localized to the cytoplasm or nucleus, depending on the nature of the attached functional groups and the cellular context. This subcellular localization is essential for its activity, as it ensures that the compound interacts with the appropriate biomolecules .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKNYSIQTXQRSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

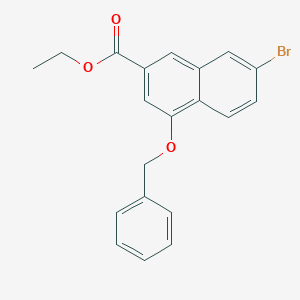
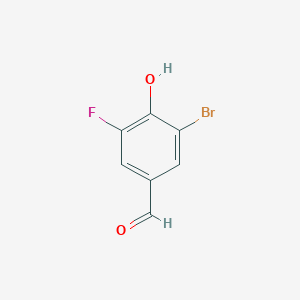
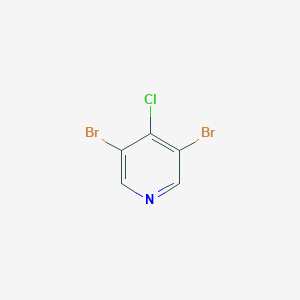

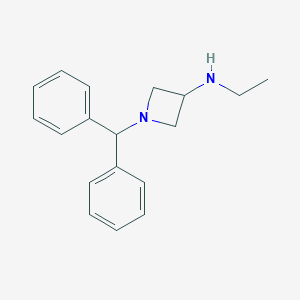
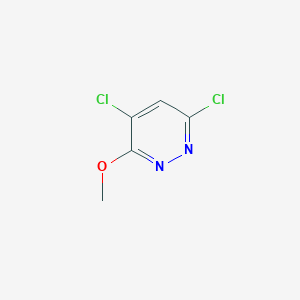
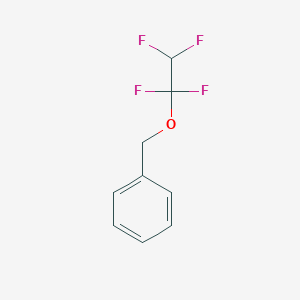

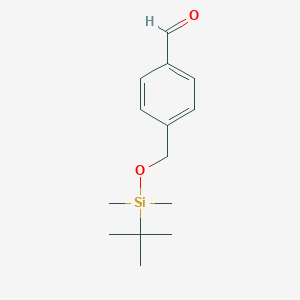
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
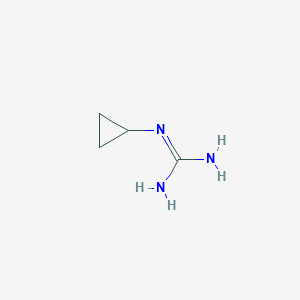

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
